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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

Executive Summary & Critical Mechanism
Clarification
BMS-195614 is a potent, selective, neutral antagonist of the Retinoic Acid Receptor alpha

(RARα), with a

of 2.5 nM.[1][2][3][4]

CRITICAL DISTINCTION: Researchers frequently confuse BMS-195614 with BMS-763534 (a

CRF1 antagonist). BMS-195614 is NOT a CRF1 antagonist. It targets the retinoid signaling

pathway, specifically blocking RARα-mediated transcription. It functions as a "neutral"

antagonist because it destabilizes corepressor complexes (like NCoR) but does not induce the

recruitment of coactivators, thereby silencing constitutive receptor activity without acting as an

inverse agonist.

Primary Applications:

Male Contraception Models: Reversible inhibition of spermatogenesis.
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Inflammation: Inhibition of NF-κB and AP-1 transactivation.[1]

Oncology: Modulation of retinoid-sensitive tumor pathways.

Physicochemical Profile & Pre-Formulation
Successful in vivo delivery of BMS-195614 requires overcoming its high lipophilicity and poor

aqueous solubility.

Property Value Implication for Dosing

Molecular Weight 448.51 g/mol
Moderate size, typically

permeable.

LogD ~3.3 – 3.8

Highly lipophilic; requires

organic co-solvents or

surfactants.

Aqueous Solubility < 0.1 mg/mL Insoluble in pure saline/PBS.

DMSO Solubility ~25–30 mg/mL Excellent stock solvent.

Stability
Solid: -20°C (Years)Solution:

-80°C (6 Months)

Prepare dosing solutions fresh

daily.

Formulation Protocols
Due to its poor bioavailability and rapid metabolic clearance, vehicle selection is critical. Two

primary protocols are recommended depending on the route of administration.

Protocol A: Oral Suspension (Standard for Chronic
Dosing)
Recommended for studies mimicking oral drug delivery (e.g., spermatogenesis inhibition).

Vehicle: 0.5% Methylcellulose (MC) or "Avicel" (Microcrystalline Cellulose) in water. Target

Concentration: 1.0 mg/mL (for 10 mg/kg dose at 10 mL/kg volume).

Step-by-Step Preparation:
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Weigh: Accurately weigh the required amount of BMS-195614 powder.

Micronize (Optional but Recommended): If the powder is coarse, gently mortar-and-pestle it

to reduce particle size, enhancing suspension uniformity.

Wetting: Add a minimal volume of Tween 80 (0.1% of final volume) to the powder and mix to

create a paste. This prevents clumping.

Suspend: Gradually add the 0.5% Methylcellulose solution while vortexing vigorously.

Sonicate: Sonicate in a water bath for 10–15 minutes until a uniform, fine white suspension

is achieved.

Verify: Invert the tube; ensure no sediment sticks to the bottom.

Protocol B: Soluble Co-Solvent System (IP/IV
Administration)
Recommended for acute studies requiring high systemic exposure, bypassing initial gut

metabolism.

Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

Step-by-Step Preparation:

Dissolve: Dissolve BMS-195614 completely in 100% DMSO (5% of final volume). Ensure it is

crystal clear.

Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO solution and vortex.

Surfactant: Add Tween 80 (5% of final volume) and vortex.

Aqueous Phase: Slowly add pre-warmed (37°C) Saline (50% of final volume) dropwise while

vortexing.

Note: If precipitation occurs, sonicate immediately. If it persists, the concentration is too

high (limit usually ~0.5–1 mg/mL for this vehicle).
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In Vivo Dosing & Administration Guide
Workflow Visualization
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Caption: Preparation and administration workflow for BMS-195614 in rodent models.

Standard Dosing Regimen (Mouse)
Dose Range: 2 – 10 mg/kg.[1]

Route: Oral Gavage (PO).

Frequency: Once daily (QD) for 7 consecutive days.

Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Notes & Limitations:

Bioavailability Warning: BMS-195614 exhibits poor oral bioavailability and rapid hepatic

metabolism in mice compared to analogs like BMS-189532.

Efficacy Check: In spermatogenesis studies, a 10 mg/kg oral dose for 7 days may show

minimal effects due to this rapid clearance.

Recommendation: If no phenotype is observed at 10 mg/kg PO, consider intraperitoneal (IP)

dosing using Protocol B to increase systemic exposure, or switch to a more metabolically

stable analog (e.g., BMS-189532) if the specific molecule is not mandated by the study

design.

Mechanism of Action Pathway
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BMS-195614 acts by selectively blocking the RARα receptor, preventing the transcriptional

changes necessary for processes like sperm maturation.
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Caption: BMS-195614 blocks Retinoic Acid binding to RARα, preventing gene transcription.[2]

Pharmacokinetics (PK) Snapshot
Half-life (

): Short (< 2 hours in mouse plasma via oral route).

Metabolism: Extensive hepatic clearance.
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Tissue Distribution: Penetrates testes, but sustained levels are difficult to maintain orally

without high-frequency dosing.

Troubleshooting: If plasma levels are undetectable 2-4 hours post-dose, verify the

suspension quality (particle size) or switch to IP administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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